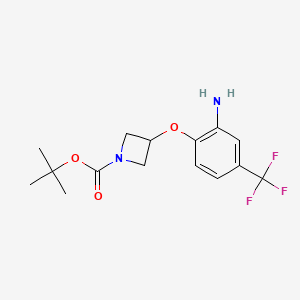
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a trifluoromethyl-substituted phenoxy group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the azetidine intermediate.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.
Protection and Deprotection Steps: tert-Butyl groups are commonly used as protecting groups during synthesis to prevent unwanted side reactions. These groups are later removed under mild conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, with investigations into its therapeutic properties and drug development applications.
Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. The azetidine ring and phenoxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound shares the trifluoromethyl-substituted phenyl group but differs in the presence of a piperazine ring instead of an azetidine ring.
tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the phenoxy and trifluoromethyl groups, making it less complex and potentially less versatile in certain applications.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains an oxo group instead of the amino and phenoxy groups, leading to different chemical reactivity and applications.
特性
分子式 |
C15H19F3N2O3 |
|---|---|
分子量 |
332.32 g/mol |
IUPAC名 |
tert-butyl 3-[2-amino-4-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-10(8-20)22-12-5-4-9(6-11(12)19)15(16,17)18/h4-6,10H,7-8,19H2,1-3H3 |
InChIキー |
WAYYSHBVZXZBID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


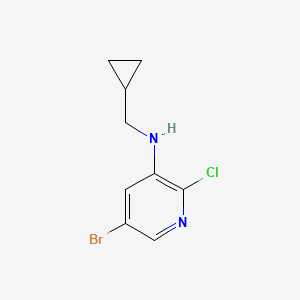

![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)

![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
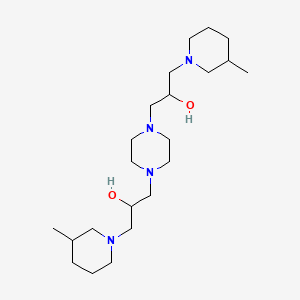
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
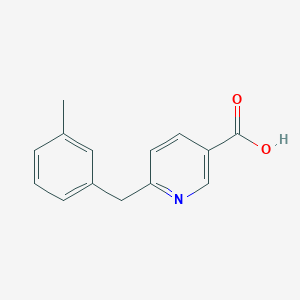
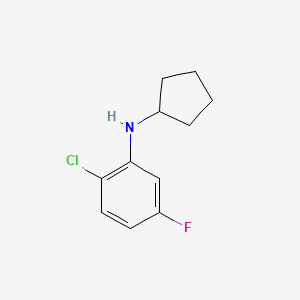


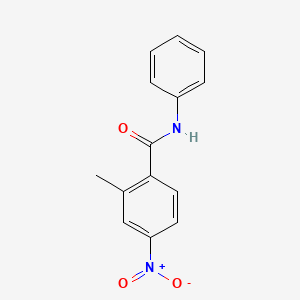
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)
